Amg-208

Description

This compound has been used in trials studying the treatment of Cancer, Tumors, Oncology, Prostate Cancer, and Oncology Patients, among others.

c-Met Inhibitor AMG 208 is a selective small-molecule inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 208 inhibits the ligand-dependent and ligand-independent activation of c-Met, inhibiting its tyrosine kinase activity, which may result in cell growth inhibition in tumors that overexpress c-Met. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase, plays an important role in epithelial cell proliferation and has been shown to be overexpressed in a variety of cancers.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a MET inhibito

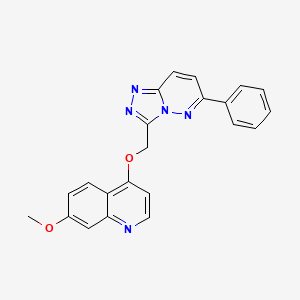

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c1-28-16-7-8-17-19(13-16)23-12-11-20(17)29-14-22-25-24-21-10-9-18(26-27(21)22)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIZQNMNCHNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OCC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143039 | |

| Record name | AMG-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002304-34-8 | |

| Record name | 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002304-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002304348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-208 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-208 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2SR66P7VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-208

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable, small-molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the HGF/c-Met and MSP/RON signaling pathways is implicated in the pathogenesis of numerous human cancers, promoting tumor growth, survival, invasion, and metastasis. By selectively inhibiting these key oncogenic drivers, this compound has demonstrated anti-tumor activity in both preclinical models and early-phase clinical trials, particularly in prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling effects, and key experimental data.

Introduction: The Rationale for Targeting c-Met and RON

The c-Met proto-oncogene encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF). The HGF/c-Met signaling axis plays a crucial role in embryonic development and tissue regeneration. However, in numerous malignancies, aberrant c-Met activation, through ligand-dependent or -independent mechanisms such as gene amplification, overexpression, or mutations, drives oncogenesis. Similarly, RON (Recepteur d'Origine Nantais), another member of the Met family, and its ligand, macrophage-stimulating protein (MSP), are implicated in cancer progression. The structural homology between c-Met and RON provides a strong rationale for the development of dual inhibitors like this compound to overcome potential signaling redundancy and resistance mechanisms.

Core Mechanism of Action: Dual Inhibition of c-Met and RON

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the c-Met and RON kinase domains, thereby inhibiting their phosphorylation and subsequent activation. This blockade of kinase activity prevents the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and invasion.

Inhibition of c-Met Signaling

This compound is a highly potent inhibitor of c-Met kinase. It has been shown to inhibit both wild-type and certain mutated forms of the c-Met receptor. The inhibition of c-Met by this compound has been demonstrated in various in vitro and cellular assays.

Inhibition of RON Signaling

This compound is also recognized as a dual selective inhibitor of RON kinase. By targeting RON, this compound can further disrupt pro-tumorigenic signaling, particularly in cancers where RON is overexpressed or co-activated with c-Met.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| c-Met Kinase Activity | 9 nM | Cell-free assay | [1] |

| Wild-type MET | 5.2 nM | Not specified | [2] |

| HGF-mediated c-Met Phosphorylation | 46 nM | PC3 (prostate cancer) | [1] |

| VEGF Receptor 2 (VEGF-R2) | 112 nM | Not specified | [2] |

Table 2: Cytochrome P450 Inhibition by this compound

| Enzyme | IC50 Value | Condition | Reference |

| CYP3A4 | 32 µM | Without pre-incubation | [3] |

| CYP3A4 | 4.1 µM | With 30-minute pre-incubation | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Clearance (Cl) | 0.37 L/h/kg | 0.5 mg/kg i.v. | [1] |

| Volume of distribution (Vss) | 0.38 L/kg | 0.5 mg/kg i.v. | [1] |

| Half-life (T1/2) | 1 hour | 0.5 mg/kg i.v. | [1] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

The HGF/c-Met Signaling Pathway and its Inhibition by this compound

Caption: Inhibition of the HGF/c-Met signaling pathway by this compound.

The MSP/RON Signaling Pathway and its Inhibition by this compound

Caption: Inhibition of the MSP/RON signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of c-Met inhibitors like this compound.

c-Met Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.

Methodology:

-

Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The recombinant c-Met kinase is incubated with the different concentrations of this compound in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP ([γ-³²P]ATP) and measuring incorporation into the substrate, or using a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

-

Cell Line: A cancer cell line that expresses c-Met, such as PC3 (prostate cancer), is used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to attach overnight.

-

The cells are then serum-starved for a period to reduce basal receptor phosphorylation.

-

The cells are pre-incubated with various concentrations of this compound for a defined time.

-

The cells are then stimulated with HGF to induce c-Met phosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured by Western blotting or an ELISA-based assay using specific antibodies.

-

-

Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition of c-Met phosphorylation against the drug concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Lines: Cancer cell lines with known c-Met or RON dependency.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of this compound.

-

The plates are incubated for a period that allows for several cell divisions (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan product.

-

After a few hours of incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Clinical Development and Future Directions

A first-in-human, Phase I clinical trial (NCT00813384) of this compound was conducted in patients with advanced solid tumors.[4][5] The study employed a dose-escalation design to evaluate the safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD) of orally administered this compound.[4] A total of 54 patients were enrolled across seven dose cohorts (25 mg to 400 mg).[4] Dose-limiting toxicities included increased aspartate aminotransferase, thrombocytopenia, acute myocardial infarction, prolonged QT interval, and hypertension.[4][5] The MTD was not reached.[4][5] Encouragingly, evidence of anti-tumor activity was observed, with one complete response and three partial responses, predominantly in patients with prostate cancer.[4][5]

Potential Mechanisms of Resistance

As with other targeted therapies, the development of resistance is a potential limitation to the efficacy of this compound. Potential mechanisms of resistance to c-Met inhibitors can be broadly categorized as:

-

On-target alterations: Secondary mutations in the c-Met kinase domain that prevent drug binding.

-

Bypass signaling: Activation of alternative signaling pathways that can compensate for the inhibition of c-Met and RON. This can include the upregulation of other receptor tyrosine kinases such as EGFR or HER2, or mutations in downstream signaling components like KRAS.

Further research is needed to specifically investigate the mechanisms of resistance to this compound.

Conclusion

This compound is a potent dual inhibitor of the c-Met and RON receptor tyrosine kinases with a well-defined mechanism of action. By targeting these key oncogenic drivers, this compound has demonstrated promising anti-tumor activity in preclinical and early clinical settings. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, is crucial for its continued development and for identifying patient populations most likely to benefit from this targeted therapy. Future studies will likely focus on combination strategies to overcome potential resistance and enhance the clinical efficacy of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of AMG-208: A c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on AMG-208, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects of cancer, including cell proliferation, survival, migration, and invasion.[1][2] this compound has been investigated for its potential as an antineoplastic agent in various tumor models that overexpress c-Met.[3][4]

Core Mechanism of Action

This compound functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another related receptor tyrosine kinase.[5] It competitively inhibits the tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand, Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from receptor overexpression, gene amplification, or mutations.[3][4] This inhibition prevents the downstream signaling cascades responsible for tumor cell growth and survival.[3]

HGF/c-Met Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

Caption: this compound inhibits the HGF/c-Met signaling pathway.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent inhibitory activity of this compound against c-Met kinase. These assays are crucial for determining the direct biochemical potency and the cellular effects of the compound.

Quantitative In Vitro Data

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free Kinase Assay | c-Met | IC50 | 9 nM | [5] |

| Cell-Free Kinase Assay | Wild-type MET | IC50 | 5.2 nM | [1] |

| Cell-Free Kinase Assay | VEGF-R2 | IC50 | 112 nM | [1] |

| Cell-Based Phosphorylation Assay | PC3 cells (Prostate Cancer) | IC50 | 46 nM | [5] |

Experimental Protocols: In Vitro Assays

1. Cell-Free Kinase Assay:

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the isolated c-Met kinase domain.

-

Methodology:

-

Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

A serial dilution of this compound is added to the reaction wells.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

-

2. Cell-Based c-Met Phosphorylation Assay:

-

Objective: To assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

-

Methodology:

-

PC3 cells, which endogenously express c-Met, are cultured to sub-confluency.

-

Cells are serum-starved for a period to reduce basal receptor activation.

-

The cells are pre-incubated with varying concentrations of this compound for a specified time.

-

c-Met activation is stimulated by the addition of HGF.

-

Following stimulation, cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay technique, such as ELISA or Western blot.

-

The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to total c-Met across the this compound concentration range.

-

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of a drug candidate. This compound has been shown to suppress proliferation and induce apoptosis in human tumor xenograft models.[1][6]

Quantitative In Vivo Data (Pharmacokinetics in Rats)

| Animal Model | Dose & Administration | Parameter | Value | Reference |

| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Clearance (Cl) | 0.37 L/h/kg | [5] |

| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Volume of Distribution (Vss) | 0.38 L/kg | [5] |

| Male Sprague-Dawley Rats | 0.5 mg/kg i.v. | Half-life (T1/2) | 1 hour | [5] |

| Male Sprague-Dawley Rats | 2 mg/kg p.o. | AUC0→∞ | 2517 ng·h/mL | [5] |

| Male Sprague-Dawley Rats | 2 mg/kg p.o. | Bioavailability (F) | 43% | [5] |

Experimental Protocols: In Vivo Studies

1. Tumor Xenograft Model:

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that overexpress c-Met.

-

Tumors are allowed to grow to a palpable, measurable size.

-

Animals are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various dose levels and schedules.

-

Tumor volume is measured regularly using calipers throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated c-Met).

-

The efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

-

2. Pharmacokinetic (PK) Study:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology:

-

A defined dose of this compound is administered to animals (e.g., rats) via intravenous (i.v.) and oral (p.o.) routes.

-

Blood samples are collected at predetermined time points after dosing.

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

-

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a typical in vivo tumor xenograft study.

Metabolism and Cytochrome P450 Inhibition

Understanding the metabolic fate and potential for drug-drug interactions is a critical component of preclinical evaluation. Studies with liver microsomes have provided initial insights into this compound's metabolism and its effect on key drug-metabolizing enzymes.

Quantitative Metabolism Data

| System | Enzyme | Parameter | Value | Condition | Reference |

| Human Liver Microsomes | CYP3A4 | IC50 | 32 µM | Without pre-incubation | [5] |

| Human Liver Microsomes | CYP3A4 | IC50 | 4.1 µM | With 30 min pre-incubation | [5] |

Incubation of this compound with rat and human liver microsomes in the presence of NADPH resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore, this compound demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]

Summary

The preclinical data for this compound characterize it as a potent and selective inhibitor of c-Met and RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and demonstrates anti-tumor activity in vivo. Pharmacokinetic studies in rats show good oral bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to consider in clinical development. Collectively, these preclinical findings provided a strong rationale for advancing this compound into clinical trials for patients with advanced solid tumors.[1][7]

References

- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ChemGood [chemgood.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ascopubs.org [ascopubs.org]

- 7. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Downstream Signaling Effects of AMG-208

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the mechanism and application of this compound and other c-Met inhibitors.

Introduction to this compound and the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways. These pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, RAS/mitogen-activated protein kinase (MAPK) (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, are crucial for normal cellular processes such as proliferation, survival, and motility. However, aberrant c-Met activation, through overexpression, mutation, or autocrine/paracrine HGF stimulation, is a key driver of tumorigenesis and metastasis in a variety of cancers.

This compound has been developed as a dual inhibitor of c-Met and RON, another related receptor tyrosine kinase. By targeting the ATP-binding site of these kinases, this compound effectively blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream effector proteins and suppressing oncogenic signaling.

Quantitative Analysis of this compound Activity

The inhibitory potential of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy against its primary target and its impact on cancer cell viability.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Citation |

| c-Met | Kinase Assay | Cell-free | 9 nM | [1] |

| HGF-mediated c-Met Phosphorylation | Cellular Assay | PC3 | 46 nM | [1][2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 9.25 ± 0.22 | [2] |

| A-549 | Lung Cancer | 9.56 ± 0.19 | [2] |

| HepG2 | Liver Cancer | 10.56 ± 0.19 | [2] |

Downstream Signaling Pathways Affected by this compound

This compound-mediated inhibition of c-Met leads to the attenuation of multiple downstream signaling cascades critical for cancer cell survival and proliferation.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Upon c-Met activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Treatment with c-Met inhibitors, including those structurally and functionally similar to this compound, has been shown to decrease the phosphorylation of AKT (p-AKT) in a dose-dependent manner.

RAS/ERK (MAPK) Pathway

The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of c-Met leads to the activation of the RAS GTPase, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. Inhibition of c-Met by small molecules has been demonstrated to reduce the levels of p-ERK.

JAK/STAT Pathway

The JAK/STAT pathway plays a crucial role in cytokine signaling and is also activated by receptor tyrosine kinases like c-Met. Upon c-Met activation, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the c-Met pathway has been shown to effectively suppress the phosphorylation of STAT3.

Visualization of this compound's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and the points of inhibition by this compound, as well as a typical experimental workflow for assessing its downstream effects.

References

An In-Depth Technical Guide to AMG-208: A Dual RON and c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG-208, a potent small-molecule inhibitor targeting the Recepteur d'Origine Nantais (RON) and c-Met receptor tyrosine kinases. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Rationale for Targeting RON Kinase

RON, also known as MST1R (Macrophage Stimulating 1 Receptor), is a member of the MET receptor tyrosine kinase family.[1][2] Its natural ligand is the Macrophage Stimulating Protein (MSP), also referred to as Hepatocyte Growth Factor-Like protein (HGFL).[1][3] Upon MSP binding, RON dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, survival, and motility.[3][4]

In normal physiology, RON signaling is tightly regulated and plays a role in processes like inflammation modulation and tissue regeneration.[5][6] However, in various cancers, RON is often overexpressed or constitutively activated through mutations or the generation of splice variants.[1][7] This aberrant signaling drives oncogenesis by promoting proliferation, metastasis, and resistance to therapy, making RON an attractive target for cancer drug development.[2][5]

This compound was developed as a selective, orally active inhibitor designed to block this oncogenic signaling. It is structurally a member of the quinoline class of compounds.[8] Notably, this compound is a dual inhibitor, also potently targeting the c-Met receptor, a close homolog of RON that is also frequently dysregulated in cancer.[2][9]

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site within the kinase domains of RON and c-Met.[8][10] This blockade prevents the autophosphorylation of the receptors, which is the critical initial step for signal transduction. By inhibiting this activation, this compound effectively shuts down the downstream signaling cascades that are pathologically activated in cancer cells. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and STAT signaling axes, which are central to tumor cell proliferation, survival, and invasion.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| c-Met | Cell-free kinase assay | 9 nM | [9] |

| c-Met | Cell-free kinase assay | 5.2 nM | [11][12] |

| c-Met | Cell-free kinase assay | 9.3 nM | [13] |

| HGF-mediated c-Met Phosphorylation | Cell-based (PC3 cells) | 46 nM | [9][13] |

| RON | - | Dual selective inhibitor | [9][14] |

| VEGFR2 | Cell-free kinase assay | 112 nM | [11][12] |

| CYP3A4 | Human liver microsomes (no pre-incubation) | 32 µM | [9][13] |

| CYP3A4 | Human liver microsomes (30 min pre-incubation) | 4.1 µM |[9][13] |

Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats

| Administration Route | Dose | Clearance (Cl) | Volume of Distribution (Vss) | Half-life (T1/2) | Oral Bioavailability (F) | AUC0→∞ | Reference(s) |

|---|---|---|---|---|---|---|---|

| Intravenous (i.v.) | 0.5 mg/kg | 0.37 L/h/kg | 0.38 L/kg | 1 hour | - | - | [9][13] |

| Intravenous (i.v.) | 2 mg/kg | - | - | - | 43% | 2517 ng·h/mL |[9] |

Table 3: Phase 1 First-in-Human Clinical Trial (NCT00813384) Overview

| Parameter | Description | Reference(s) |

|---|---|---|

| Study Design | Dose-escalation study in patients with advanced solid tumors. | [11][15][16] |

| Dose Cohorts | 25, 50, 100, 150, 200, 300, and 400 mg (oral, once daily). | [11][16] |

| Patient Population | 54 patients enrolled. Most common tumors were prostate, colon, esophageal, and NSCLC. | [11][15] |

| Maximum Tolerated Dose (MTD) | Not reached. | [11][16] |

| Pharmacokinetics | Exposure increased linearly with dose; mean plasma half-life was 21.4–68.7 hours. | [11][15] |

| Clinical Activity | 1 Complete Response (prostate cancer), 3 Partial Responses (2 prostate, 1 kidney cancer). | [11][15] |

| Most Frequent Grade ≥3 Adverse Events | Anemia, hypertension, prolonged QT, thrombocytopenia. |[11][15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for understanding the function and evaluation of this compound. The following diagrams were generated using the Graphviz DOT language.

Caption: Canonical RON Kinase Signaling Pathway.

Caption: Mechanism of this compound Inhibition.

Caption: General Workflow for In Vivo Xenograft Study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize RON kinase inhibitors like this compound.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.

-

Reagents and Materials:

-

Recombinant human RON or c-Met kinase.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution (concentration is typically at or near the Km for the specific kinase).

-

Biotinylated peptide substrate.

-

This compound, serially diluted in DMSO.

-

Detection reagents (e.g., TR-FRET, AlphaScreen, or filter-binding with ³³P-ATP).

-

-

Procedure:

-

Add kinase buffer to the wells of a 384-well microplate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay measures the ability of a compound to inhibit ligand-induced receptor phosphorylation within a cellular environment.

-

Reagents and Materials:

-

Human cancer cell line expressing RON (e.g., T47D, HT29) or c-Met (e.g., PC3).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Serum-free medium for starvation.

-

Recombinant human MSP/HGFL.

-

This compound, serially diluted.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Rabbit anti-phospho-RON (pY1238/1239), Rabbit anti-total-RON, and HRP-conjugated secondary antibody.

-

SDS-PAGE gels, transfer membranes, and Western blot reagents.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with MSP/HGFL (e.g., 10 nM) for 15-30 minutes at 37°C.[17]

-

Immediately place plates on ice, aspirate the medium, and wash once with cold PBS.

-

Lyse the cells by adding cold lysis buffer and scraping.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-phospho-RON antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-RON antibody as a loading control.

-

-

Data Analysis:

-

Perform densitometry on the resulting bands to quantify the p-RON/total RON ratio.

-

Normalize the data to the stimulated control and plot against the inhibitor concentration to determine the cellular IC50.

-

Conclusion and Future Directions

This compound is a potent, dual inhibitor of the RON and c-Met receptor tyrosine kinases with demonstrated preclinical activity and manageable toxicity in early clinical trials.[9][11] Its ability to block key oncogenic signaling pathways provides a strong rationale for its development. The antitumor activity observed, particularly in prostate cancer, highlights its potential as a therapeutic agent.[11][15] Future research will likely focus on identifying patient populations most likely to benefit from RON/c-Met inhibition, exploring rational combination therapies to overcome resistance, and further clarifying the distinct roles of RON versus c-Met inhibition in different tumor contexts.

References

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling [mdpi.com]

- 7. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ChemGood [chemgood.com]

- 11. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interpriseusa.com [interpriseusa.com]

- 13. This compound|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

AMG-208 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-208, a potent and selective dual inhibitor of the c-Met and RON receptor tyrosine kinases. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise) kinases, which are crucial mediators of cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] this compound, identified as a 7-methoxy-4-((6-phenyl-[1][2][4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline, has demonstrated anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[5][6] Understanding the structure-activity relationship of this compound is pivotal for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Biological Activity of this compound

This compound exhibits potent inhibitory activity against its primary targets, c-Met and RON, and demonstrates selectivity over other kinases. The following tables summarize the key in vitro and cellular activities of this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| c-Met | 9 | Cell-free kinase | [2] |

| c-Met (wild-type) | 5.2 | Cell-free kinase | [7] |

| RON | - | Dual selective inhibitor | [2] |

| VEGF-R2 | 112 | Kinase | [7] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets.

| Cell Line | Assay | IC50 (nM) | Reference |

| PC3 | HGF-mediated c-Met phosphorylation | 46 | [2] |

Table 2: Cellular Activity of this compound. This table details the potency of this compound in a cell-based assay measuring the inhibition of ligand-induced receptor phosphorylation.

| Parameter | Value (unit) | Species | Dosing | Reference |

| CYP3A4 Inhibition (without preincubation) | 32 µM | Human Liver Microsomes | - | [1] |

| CYP3A4 Inhibition (with 30 min preincubation) | 4.1 µM | Human Liver Microsomes | - | [1] |

| Clearance (Cl) | 0.37 L/h/kg | Rat | 0.5 mg/kg i.v. | [2] |

| Volume of Distribution (Vss) | 0.38 L/kg | Rat | 0.5 mg/kg i.v. | [2] |

| Half-life (T1/2) | 1 hour | Rat | 0.5 mg/kg i.v. | [2] |

| Bioavailability (F) | 43% | Rat | 2 mg/kg p.o. | [2] |

Table 3: Pharmacokinetic and Off-Target Activity of this compound. This table summarizes key pharmacokinetic parameters and the inhibitory effect of this compound on the metabolic enzyme CYP3A4.

Structure-Activity Relationship (SAR) Analysis

Detailed structure-activity relationship studies specifically on this compound analogs are not extensively available in the public domain. However, based on the broader class of quinoline and triazolopyridazine-based c-Met inhibitors, several key structural features can be inferred to be critical for its activity.

The quinoline core serves as a crucial scaffold, likely involved in key interactions within the ATP-binding pocket of the c-Met kinase. The 7-methoxy group on the quinoline ring may contribute to the overall binding affinity and selectivity. The ether linkage provides the necessary spacing and orientation for the triazolopyridazine moiety.

The [1][2][4]triazolo[4,3-b]pyridazine system is a common hinge-binding motif in many kinase inhibitors. This bicyclic heteroaromatic system is likely to form hydrogen bonds with the hinge region of the c-Met kinase domain, a critical interaction for potent inhibition. The 6-phenyl substituent on the triazolopyridazine ring likely extends into a hydrophobic pocket, contributing significantly to the binding affinity. Modifications to this phenyl ring, such as the introduction of various substituents, would be expected to modulate the potency and selectivity profile of the inhibitor.

Experimental Protocols

c-Met Kinase Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the c-Met kinase.

References

- 1. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

AMG-208: A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-208 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met and RON receptor tyrosine kinases. Dysregulation of the c-Met signaling pathway, primarily through amplification or mutation, is implicated in the pathogenesis and progression of numerous human cancers. This technical guide provides an in-depth overview of the target profile and selectivity of this compound, summarizing key preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for relevant assays, and visual representations of the targeted signaling pathways and experimental workflows.

Target Profile

This compound is characterized as a highly selective dual inhibitor of c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantaise), two closely related receptor tyrosine kinases.[1] The primary mechanism of action of this compound is the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

Primary Targets: c-Met and RON

The primary targets of this compound are the c-Met and RON kinases. It has been shown to potently inhibit c-Met with an IC50 value of 9 nM in cell-free assays.[1][2]

Selectivity Profile

Preclinical studies have demonstrated that this compound exhibits selectivity for c-Met and RON. At higher concentrations, it has also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] A summary of the inhibitory activity of this compound against key kinases is presented in Table 1.

Quantitative Data

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| c-Met | Cell-free kinase assay | 9 | [1][2] |

| c-Met | Cell-free kinase assay | 5.2 | [3] |

| HGF-mediated c-Met phosphorylation | PC3 cells | 46 | [1] |

| VEGFR2 | Cell-free kinase assay | 112 | [3] |

| Table 1: Inhibitory Activity of this compound |

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by c-Met and RON activation. Upon ligand binding (HGF for c-Met, MSP for RON), these receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and signaling molecules.

c-Met and RON Downstream Signaling

The activation of c-Met and RON initiates several key signaling pathways, including:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to RAS activation and subsequent signaling through RAF, MEK, and ERK.

-

PI3K/Akt Pathway: This pathway is a major driver of cell survival and is initiated by the binding of the p85 subunit of PI3K to the activated receptor, leading to the activation of Akt.

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be directly recruited to the activated receptors, leading to their phosphorylation, dimerization, and translocation to the nucleus to regulate gene expression related to cell survival and proliferation.

-

Src and FAK: These non-receptor tyrosine kinases can also be activated downstream of c-Met and RON, playing roles in cell motility and invasion.

References

AMG-208: A Potent c-Met Inhibitor for Oncological Research

An In-Depth Technical Guide on the In Vitro Inhibitory Activity of AMG-208

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, a selective small-molecule inhibitor of the c-Met proto-oncogene. Designed for researchers, scientists, and drug development professionals, this document details the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through signaling pathway diagrams.

Core Efficacy Data: In Vitro IC50 Values

The potency of this compound has been characterized through various in vitro assays, including cell-free enzymatic assays and cell-based functional assays. The summarized data highlights its high affinity and selectivity for the c-Met receptor tyrosine kinase.

| Assay Type | Target/Cell Line | IC50 Value |

| Cell-Free Kinase Assay | c-Met | 9 nM[1] |

| Cell-Free Kinase Assay | Met | 9.3 nM[2] |

| Cell-Free Kinase Assay | Wild-Type MET | 5.2 nM[3] |

| Cell-Based Phosphorylation Assay | PC3 (Prostate Cancer) | 46 nM[1][4][5] |

| Cell-Free Kinase Assay | VEGF-R2 | 112 nM[3] |

Note: The IC50 value for VEGF-R2 indicates potential off-target activity at higher concentrations.

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase, targeting both ligand-dependent and ligand-independent activation.[6][7][8] The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor normally triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, migration, and survival.

This compound effectively blocks this autophosphorylation, thereby inhibiting the activation of several critical downstream signaling cascades, including the RAS-ERK, PI3K-AKT, and PLCγ-PKC pathways.[9] Key signaling molecules affected by the inhibition of c-Met include ERK1/2, AKT, FAK, GAB1, and STAT3/5.[10]

Below are diagrams illustrating the HGF/c-Met signaling pathway and the workflow for a typical in vitro IC50 determination experiment.

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Caption: General workflow for determining IC50 values using a cell-based viability assay.

Experimental Protocols

The determination of this compound's IC50 values relies on established and reproducible experimental protocols. Below are detailed methodologies for the key assays cited.

In Vitro c-Met Kinase Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Materials:

-

Recombinant c-Met kinase (catalytic domain)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (in DMSO)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a multi-well plate, add the c-Met enzyme to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For instance, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Data is normalized to controls, and IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of c-Met Phosphorylation Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the HGF-induced autophosphorylation of the c-Met receptor in a cellular context.

Materials:

-

PC3 cells (or other relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Hepatocyte Growth Factor (HGF)

-

This compound (in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

-

Western blot or ELISA reagents

-

96-well plates or cell culture dishes

Procedure:

-

Seed PC3 cells in appropriate culture vessels and allow them to adhere and grow.

-

Prior to treatment, serum-starve the cells for several hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

-

Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated c-Met and total c-Met using either Western blotting or a specific ELISA kit.

-

For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.

-

Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.

-

Calculate the percentage of inhibition for each this compound concentration relative to the HGF-stimulated control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay is a common method to assess the impact of a compound on cell proliferation and viability, from which an IC50 value can be derived.

Materials:

-

Target cancer cell line (e.g., PC3)

-

Cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Following the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[11][12][13]

-

Solubilize the formazan crystals by adding the solubilization solution to each well and mix thoroughly.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:1002304-34-8 | C-Met inhibitor,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. ChemGood [chemgood.com]

- 8. This compound | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

AMG-208: A Technical Overview of HGF-Mediated Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-208, a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase. It details the mechanism of action of this compound in the context of Hepatocyte Growth Factor (HGF)-mediated signaling, presents key quantitative data, outlines representative experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction to HGF/c-Met Signaling and its Role in Oncology

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, migration, and invasion. Under normal physiological conditions, the HGF/c-Met signaling pathway is tightly regulated. However, aberrant activation of this pathway through c-Met overexpression, gene amplification, or mutations is a known driver in numerous human cancers. This dysregulation is often associated with poor prognosis and resistance to certain cancer therapies. Consequently, the HGF/c-Met pathway has emerged as a significant target for therapeutic intervention in oncology.

This compound is a potent and selective inhibitor of c-Met, designed to block both ligand-dependent and ligand-independent activation of the receptor, thereby inhibiting its tyrosine kinase activity. This inhibition is expected to result in the suppression of tumor cell growth and proliferation in cancers that are dependent on c-Met signaling.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its potency against its primary target, c-Met, as well as its activity on other kinases.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Cell-Free Kinase Assay | Wild-Type c-Met | N/A | 5.2 nM | |

| Cell-Free Kinase Assay | c-Met | N/A | 9 nM | |

| Cell-Based Phosphorylation Assay | c-Met | PC3 | 46 nM |

Table 1: In Vitro Inhibitory Activity of this compound against c-Met. The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.

| Target Kinase | IC50 Value | Reference |

| VEGFR2 | 112 nM |

Table 2: Kinase Selectivity Profile of this compound. This table highlights the selectivity of this compound for c-Met over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Core Signaling Pathway and Mechanism of Inhibition

The HGF/c-Met signaling cascade is a complex network of intracellular events. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways collectively promote cell growth, survival, and motility.

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

AMG-208: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-208 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, and metastasis in various human cancers. This technical guide provides an in-depth analysis of the effects of this compound on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: c-Met Inhibition

This compound exerts its anti-tumor effects primarily through the inhibition of the c-Met signaling pathway. c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS-ERK, PI3K-AKT, and STAT3 pathways, which collectively promote cell growth, survival, and invasion. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways. Notably, this compound has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in cancer.

Signaling Pathway of c-Met and Inhibition by this compound

Caption: Mechanism of this compound action on the c-Met signaling pathway.

Effects on Cell Proliferation

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with c-Met overexpression or amplification. The inhibition of c-Met leads to cell cycle arrest and a reduction in tumor cell growth.

Quantitative Data: Inhibition of Kinase Activity and Cell Growth

| Parameter | Value | Cell Line/System | Reference |

| c-Met Kinase Activity IC50 | 9 nM | Cell-free assay | [1] |

| HGF-mediated c-Met Phosphorylation IC50 | 46 nM | PC3 (Prostate Cancer) | [1] |

Note: Specific GI50 (50% growth inhibition) values for this compound in various cancer cell lines are not consistently reported in publicly available literature. The data presented here reflects the direct inhibitory effect on the target kinase.

Effects on Apoptosis

By blocking the pro-survival signals emanating from the c-Met receptor, particularly through the PI3K-AKT and STAT3 pathways, this compound effectively induces apoptosis in cancer cells. This programmed cell death is a key contributor to its anti-tumor efficacy. Preclinical studies have shown that this compound suppressed proliferation and induced apoptosis in human tumor xenograft models[2].

Quantitative Data: Induction of Apoptosis

Specific quantitative data from publicly available preclinical studies detailing the percentage of apoptotic cells or the fold-increase in caspase-3 activity following this compound treatment is limited.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to each lysate.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the signal to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the c-Met signaling pathway.

-

Protein Extraction: Treat cells with this compound for various times and at different concentrations. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualization of Experimental Workflows

Cell Viability and Apoptosis Assay Workflow

Caption: Standard workflows for assessing cell viability, apoptosis, and signaling.

Conclusion

This compound is a selective c-Met inhibitor that effectively suppresses cell proliferation and induces apoptosis in cancer cells. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the downregulation of key pro-survival signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on c-Met targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

The Role of AMG-208 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG-208, a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, and its investigation in the context of prostate cancer. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The c-Met Signaling Axis in Prostate Cancer

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of oncogenesis and metastasis in numerous cancers, including prostate cancer.[1][2] The c-Met receptor, a transmembrane tyrosine kinase, is often overexpressed in prostate tumors, with expression levels correlating with disease progression and the development of castration-resistant prostate cancer (CRPC).[1][3] Activation of c-Met by its ligand, HGF, which is often secreted by stromal cells in the tumor microenvironment, triggers a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate crucial cellular processes such as proliferation, survival, motility, and invasion.[2][4][5] The aberrant activation of the HGF/c-Met axis has been linked to resistance to conventional therapies, making it a compelling target for therapeutic intervention in advanced prostate cancer.[1]

This compound is a potent and selective inhibitor of c-Met kinase activity.[6] It has also been identified as a dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase implicated in tumor progression.[7] By blocking the ATP-binding site of these kinases, this compound inhibits their phosphorylation and subsequent downstream signaling, thereby impeding tumor growth and metastasis.

Preclinical Data: In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent inhibitory activity of this compound against c-Met.

In Vitro Activity

In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against c-Met kinase activity.[7] In the human prostate cancer cell line PC3, which expresses c-Met, this compound inhibited HGF-mediated c-Met phosphorylation with an IC50 of 46 nM.[7] These findings highlight the compound's direct and potent inhibitory effect on the target kinase.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Cell-free kinase assay | c-Met | N/A | 9 nM | [7] |

| HGF-mediated c-Met phosphorylation | c-Met | PC3 | 46 nM | [7] |

Clinical Evaluation: The First-in-Human Phase 1 Study

A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT00813384) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[8][9][10] A cohort of this study included patients with prostate cancer.[8]

Study Design and Patient Population

Patients received oral doses of this compound once daily in escalating cohorts ranging from 25 mg to 400 mg.[9][10][11] Of the 54 patients enrolled in the dose-escalation phase, 19% (10 patients) had prostate cancer.[8][11]

Clinical Activity in Prostate Cancer

This compound demonstrated promising signs of antitumor activity, particularly in patients with prostate cancer.[8][9]

Table 2: Antitumor Activity of this compound in Prostate Cancer Patients (Phase 1 Study)

| Response Type | Dose Level | Number of Patients | Reference |

| Complete Response | 300 mg | 1 | [9][11] |

| Partial Response | 400 mg | 2 | [9][11] |

Safety and Tolerability

The treatment was generally manageable, with the maximum tolerated dose not being reached in the study.[9][10][11] Dose-limiting toxicities (DLTs) were observed at higher doses.

Table 3: Dose-Limiting Toxicities (DLTs) Observed in the Phase 1 Study of this compound

| Dose Level | DLT Event | Grade | Reference |

| 200 mg | Increased AST | 3 | [9][10][11] |

| 200 mg | Thrombocytopenia | 3 | [9][10][11] |

| 300 mg | Acute Myocardial Infarction | 4 | [9][10][11] |

| 300 mg | Prolonged QT Interval | 3 | [9][10][11] |

| 400 mg | Hypertension | 3 | [9][10][11] |

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound exposure increased linearly with the dose. The mean plasma half-life was estimated to be between 21.4 and 68.7 hours.[9][10][11]

Signaling Pathways and Mechanism of Action

This compound exerts its antitumor effects by inhibiting the c-Met signaling cascade. The binding of HGF to c-Met normally leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Experimental Protocols

Cell-Based Assays

Objective: To determine the effect of the inhibitor on cell viability and proliferation.

Generalized Protocol for MTS Assay:

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Generalized workflow for an MTS cell proliferation assay.

In Vivo Xenograft Models

Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

Generalized Protocol for Orthotopic Xenograft Mouse Model:

-

Cell Preparation: Harvest and resuspend prostate cancer cells in an appropriate medium (e.g., Matrigel).

-

Orthotopic Injection: Surgically implant the cells into the prostate gland of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth over time using methods such as caliper measurements or in vivo imaging.

-

Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the compound.

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion